(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate
Overview
Description
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate is a complex organic compound that features both aromatic and aliphatic components This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the nitrated naphthalene.
Esterification: The final step involves the esterification of the brominated, nitrated naphthalene with 3,4-dimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The aromatic rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the aromatic rings.
Major Products
Substitution: Products depend on the nucleophile used, such as iodinated derivatives.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include various oxidized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new pharmaceuticals. Its functional groups can be modified to enhance biological activity and reduce toxicity.
Industry
In industrial applications, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential enzymes. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having halogen and nitro groups but differs in the aromatic ring structure.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares aromatic characteristics but has different functional groups.
Properties
IUPAC Name |
(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO6/c1-25-15-8-7-12(10-16(15)26-2)19(22)27-18-14(21(23)24)9-11-5-3-4-6-13(11)17(18)20/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVFYQOOKSSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C3CCCCC3=C2Br)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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